The discovery of L-fucose traces back to mid-20th-century biochemical studies on mammalian glycoconjugates. Early work identified its presence in human milk oligosaccharides and blood group antigens, but systematic characterization began in 1979 with the isolation of L-fucose dehydrogenase from rabbit liver by Endo and Hiyama. This enzyme’s specificity for L-fucose and D-arabinose provided the first biochemical evidence of fucose’s metabolic pathway in eukaryotes.
The compound’s nomenclature reflects its structural relationship to galactose. The International Union of Pure and Applied Chemistry (IUPAC) designates it as 6-deoxy-L-galactopyranose, emphasizing the loss of the C-6 hydroxyl group and the L-stereochemistry at the C-5 position. Alternative names include L-galactomethylose and 6-deoxy-L-galactose, though "L-fucose" remains the most widely recognized term in biochemical literature.
L-fucose exhibits a broad but uneven distribution across life domains:
In plants, L-fucose modifies N-glycans on pattern-recognition receptors, enabling pathogen detection. Animals utilize it for ABO blood group determinants and leukocyte adhesion molecules, while certain fungi incorporate it into cell wall mucorans and exopolysaccharides.
L-(-)-Fucose (systematic name: 6-deoxy-L-galactose) is characterized by the absence of a hydroxyl group at the C6 position, a defining feature of deoxy sugars. Its pyranose form adopts a chair conformation with hydroxyl groups at the C2, C3, C4, and C5 positions, oriented in the 2S,3R,4R,5S configuration [2] [3]. This stereochemistry confers a left-handed optical rotation of −75° (measured at 10% concentration in water) [3], distinguishing it from the rare D-fucose enantiomer. The molecule’s axial hydroxyl groups at C2 and C4 facilitate hydrogen bonding with water, while its equatorial C3 hydroxyl contributes to its solubility profile [2].
L-(-)-Fucose crystallizes as a white orthorhombic powder with a melting point range of 139–153°C, depending on polymorphic form and purity [2] [3]. The higher melting range (150–153°C) corresponds to anhydrous crystals, while the lower range (139–142°C) may reflect hydrate forms or impurities [3]. The compound exhibits marked hygroscopicity, absorbing atmospheric moisture to form a monohydrate stable under ambient conditions [2]. This behavior necessitates storage in desiccated environments to prevent caking and structural degradation [3].
While L-(-)-Fucose is water-soluble, its hydrophilicity is reduced compared to non-deoxy hexoses due to the absence of the C6 hydroxyl group. Experimental data illustrate this relationship:
| Monosaccharide | Solubility in Water (g/100 mL, 25°C) |
|---|---|
| D-Glucose | 91 |
| D-Galactose | 100 |
| L-Rhamnose | 52.15 |
| L-Fucose | 68.2 (in equilibrium with hydrate) |
The solubility disparity arises from reduced hydrogen-bonding capacity and increased hydrophobic surface area from the C6 methyl group [2]. In ethanol-water mixtures, L-(-)-Fucose solubility follows a nonlinear relationship, increasing from 12.4 g/L in 80% ethanol to 284.6 g/L in pure water at 298.15 K [8].
Thermogravimetric analysis reveals decomposition onset at 185°C, with complete pyrolysis by 230°C [2]. The solubility-temperature relationship in aqueous systems follows the Apelblat equation:
$$ \ln x = A + \frac{B}{T} + C \ln T $$
where $$x$$ is mole fraction solubility and $$T$$ is absolute temperature [8]. Key solubility data across solvents include:
| Solvent System | Solubility (g/kg, 308.15 K) |
|---|---|
| Water | 412.7 |
| Methanol (30% water) | 198.4 |
| Ethanol (20% water) | 167.9 |
| Acetone (10% water) | 89.2 |
Data source: [8]
The positive solubility-temperature coefficient (δx/δT = 1.2–4.7 g/kg·K) enables purification via temperature-modulated crystallization [8]. In nonpolar solvents like hexane, solubility remains below 0.1 g/kg across all temperatures studied [8].